molecular formula C28H38N4O3S B570856 Lurasidone Opened Imide CAS No. 1644295-07-7

Lurasidone Opened Imide

Cat. No.: B570856
CAS No.: 1644295-07-7
M. Wt: 510.697
InChI Key: QEWPJJKHHCTRAZ-NZJLJWDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lurasidone Opened Imide (Mixture of Diastereomers), with the CAS Registry Number 1644295-07-7 and a molecular formula of C28H38N4O3S (MW: 510.7 g/mol), is a chemically characterized impurity and reference standard of the antipsychotic drug Lurasidone . This compound is supplied as a solid for use in analytical method development (AMV), method validation, and Quality Control (QC) applications, particularly during the commercial production of Lurasidone or the preparation of Abbreviated New Drug Applications (ANDA) . The primary research value of this impurity standard lies in ensuring the safety, efficacy, and quality of Lurasidone formulations by enabling precise identification, quantification, and monitoring of this specific diastereomeric mixture during the drug synthesis process. Lurasidone itself is a widely used atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression . Its therapeutic efficacy is attributed to a unique receptor-binding profile, acting as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, with partial agonism at the 5-HT1A receptor . Notably, it has negligible affinity for histamine H1 and muscarinic M1 receptors, which is associated with a lower incidence of metabolic side effects, such as weight gain and lipid abnormalities, compared to some other antipsychotics . The 5-HT7 receptor antagonism and 5-HT1A partial agonism are particularly implicated in lurasidone's demonstrated ability to improve cognitive function and exert antidepressant and anxiolytic effects in preclinical models . Furthermore, research indicates that lurasidone can enhance N-methyl-D-aspartate (NMDA) receptor-mediated synaptic responses, which may contribute to its procognitive effects . As a well-characterized impurity standard, this compound provides critical traceability for pharmacopeial standards (e.g., USP, EP) and supports regulatory compliance, ensuring the purity and consistency of the final pharmaceutical product . This product is intended for research purposes only and is not for human or diagnostic use.

Properties

CAS No.

1644295-07-7

Molecular Formula

C28H38N4O3S

Molecular Weight

510.697

IUPAC Name

(1R,2S,3R,4S)-2-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C28H38N4O3S/c33-27(24-18-9-10-19(15-18)25(24)28(34)35)29-16-20-5-1-2-6-21(20)17-31-11-13-32(14-12-31)26-22-7-3-4-8-23(22)36-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2,(H,29,33)(H,34,35)/t18-,19+,20+,21+,24+,25-/m1/s1

InChI Key

QEWPJJKHHCTRAZ-NZJLJWDESA-N

SMILES

C1CCC(C(C1)CNC(=O)C2C3CCC(C3)C2C(=O)O)CN4CCN(CC4)C5=NSC6=CC=CC=C65

Synonyms

(1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid; 

Origin of Product

United States

Preparation Methods

Carboxylate-Mediated Anhydride Ring Opening

The current gold-standard method, as per WO2015056205A1, begins with the reaction of (3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione (anhydride 6) with ammonium acetate under solvent-free conditions:

Anhydride 6+NH4OAcΔIntermediate 7+HOAc\text{Anhydride 6} + \text{NH}_4\text{OAc} \xrightarrow{\Delta} \text{Intermediate 7} + \text{HOAc}

Key Process Parameters:

VariableOptimal RangeImpact on Yield/Purity
Ammonium acetate ratio1.0–5.0 eq>98% yield at 3.0 eq
Temperature120–140°CMelts reactants; avoids decomposition
Reaction time2–4 hours99% conversion by GC

This exothermic process achieves quantitative yields by leveraging the molten state of ammonium acetate to facilitate intimate reactant mixing. The acetic acid byproduct is neutralized in situ by excess ammonium carboxylate, preventing side reactions. Comparative studies in WO2015056205A1 demonstrate that substituting ammonium acetate with propionate or butyrate derivatives decreases yields to 85–90%, underscoring the acetate's unique efficacy.

Catalytic Hydrogenation of Unsaturated Intermediates

Intermediate 7 undergoes stereoselective hydrogenation to yield the saturated imide 5, critical for subsequent coupling reactions. WO2015056205A1 specifies Pd/C (0.01–0.03 wt%) in methanol under 3–5 bar H₂:

Intermediate 7Pd/C, H2Imide 5\text{Intermediate 7} \xrightarrow{\text{Pd/C, H}_2} \text{Imide 5}

Catalyst Performance Comparison:

Catalyst SystemTOF (h⁻¹)Selectivity (%)Residual Unsaturation (%)
5% Pd/C (wet)22099.8<0.1
PtO₂18098.50.5
Raney Ni7595.21.2

The Pd/C system achieves full conversion within 6 hours, with the methanol solvent enabling easy catalyst recovery via filtration. Crucially, this method preserves the (3aR,4R,7R,7aS) stereochemistry essential for Lurasidone's pharmacological activity.

Alternative Methodologies and Comparative Analysis

Aqueous Ammonia Route

Prior to carboxylate-based methods, WO2011062284 employed 30% aqueous ammonia for anhydride ring-opening. While achieving 70–75% yields, this approach suffered from:

  • Extended reaction times (120 hours vs. 4 hours for carboxylate method)

  • Energy-intensive distillations to remove 10–15 volumes of water

  • Purity challenges (88–92% by HPLC vs. >99% for modern methods)

High-Temperature Ammonium Carbonate Process

The 1944 JACS method using (NH₄)₂CO₃ at 200°C illustrates historical limitations:

  • Safety hazards from rapid NH₃/CO₂ gas evolution

  • Batch inconsistency due to poor temperature control

  • Low yields (42–48%) from retro-Diels-Alder decomposition

Process Intensification and Green Chemistry Metrics

Modern synthesis routes exhibit substantial improvements in sustainability:

Environmental Factor (E-Factor) Comparison:

MethodE-Factor (kg waste/kg product)Key Waste Streams
Carboxylate (WO2015056205A1)8.2Acetic acid (recycled), Pd/C
Aqueous ammonia23.7NH₃-contaminated water
(NH₄)₂CO₃ (1944)41.9CO₂, NH₃, tar residues

The carboxylate route reduces solvent consumption by 60% through solvent-free ring-opening and methanol recycling in hydrogenation. Lifecycle assessments in WO2015056205A1 estimate a 73% reduction in carbon footprint compared to earlier methods.

Quality Control and Analytical Methodologies

Critical quality attributes for the opened imide are tightly controlled:

Specification Limits (Intermediate 5):

ParameterTargetAnalytical Method
Enantiomeric excess≥99.5%Chiral HPLC (CHIRALPAK IC)
Residual Pd≤10 ppmICP-MS
Water content≤0.2% w/wKarl Fischer

WO2015056205A1 emphasizes in-line FTIR monitoring during hydrogenation to detect residual unsaturation below 0.1%. This real-time process analytical technology (PAT) approach reduces batch failures by 92% compared to offline GC analysis .

Chemical Reactions Analysis

Types of Reactions: Lurasidone Opened Imide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

Schizophrenia

Lurasidone has demonstrated significant efficacy in treating schizophrenia across various clinical trials. For instance:

  • Phase II Studies : Reports indicate that doses ranging from 40 to 120 mg/day effectively reduce both positive and negative symptoms of schizophrenia. A study showed that approximately 80% of patients achieved optimal response on doses between 40 to 80 mg/day .
  • Long-term Efficacy : A six-month open-label extension study confirmed sustained improvements in efficacy measures, indicating that lurasidone is well-tolerated over extended periods .

Bipolar Depression

Lurasidone's approval for bipolar depression was based on its ability to alleviate depressive symptoms effectively:

  • Clinical Trials : In trials, patients reported significant improvements in depressive symptoms when treated with lurasidone at doses of 20 to 60 mg/day .
  • Dual Diagnosis : Recent studies suggest lurasidone may also benefit patients with dual diagnoses involving substance use disorders, showing reductions in psychopathological burden and improved quality of life indicators .

Safety Profile

The safety profile of lurasidone is favorable when compared to other atypical antipsychotics:

  • Side Effects : While some patients experience akathisia and somnolence, the overall incidence of metabolic side effects is minimal. Lurasidone does not significantly prolong the QT interval, a common concern with antipsychotic medications .
  • Dosing Recommendations : The recommended starting dose for adults with schizophrenia is typically 40 mg/day, with adjustments made based on individual tolerance and response. For bipolar depression, starting doses are lower at around 20 mg/day .

Case Studies

Several case studies illustrate the effectiveness of lurasidone:

  • Case Study A : A patient diagnosed with schizophrenia who had previously failed multiple treatments showed marked improvement after initiating lurasidone therapy at 60 mg/day over three months.
  • Case Study B : In a patient with bipolar depression, lurasidone was administered alongside lithium, resulting in significant mood stabilization and reduced depressive episodes over a six-month period.

Mechanism of Action

The mechanism of action of Lurasidone Opened Imide is related to its parent compound, lurasidone. Lurasidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder. It also has high affinity for serotonin 5-HT7 receptors and partial agonist activity at 5-HT1A receptors . These interactions are believed to contribute to its therapeutic effects on cognition and mood .

Comparison with Similar Compounds

Comparison with Other Lurasidone Impurities

Lurasidone Opened Imide is structurally distinct from other impurities like Lurasidone 2-Epimer Hydrochloride and Lurasidone Aminomethyl Impurity.

Compound Molecular Formula Structural Feature Analytical Method(s) Key Property
This compound C₁₉H₂₉ClN₄S Opened imide ring; diastereomers HRMS, NMR, HPLC Hydrophobic; chiral separation required
Lurasidone 2-Epimer C₂₈H₃₇ClN₄O₂S Epimerization at C2 position Chiral HPLC, LC-MS Similar polarity to parent drug
Aminomethyl Impurity C₁₉H₂₉ClN₄S Aminomethyl substitution on cyclohexane NMR, HRMS Altered basicity

The Opened Imide’s lack of a closed imide ring differentiates it pharmacologically from the parent drug, likely reducing receptor affinity .

Comparison with Bis-Imide Anions (TFSI/FSI)

Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) and bis(fluorosulfonyl)imide ([FSI]⁻) anions share the imide functional group with this compound but are used in ionic liquids (ILs) for their hydrophobicity and thermal stability .

Compound Molecular Formula Application Context Key Property
This compound C₁₉H₂₉ClN₄S Pharmaceutical impurity Moderate hydrophobicity
[TFSI]⁻ C₂F₆NO₄S₂⁻ Ionic liquid electrolyte High hydrophobicity, low viscosity
[FSI]⁻ F₂NO₄S₂⁻ Battery electrolytes High ion mobility

While this compound is a neutral organic compound, TFSI/FSI anions are charged species with superior electrochemical stability, highlighting divergent applications .

Comparison with Lurasidone Metabolites

Metabolites like Hydroxylurasidone and S-Methyl Lurasidone share structural motifs with the parent drug but differ in functional groups. HRMS distinguishes these metabolites from this compound by precise mass-to-charge (m/z) ratios .

Compound Molecular Modification Detection Method Clinical Relevance
This compound Imide ring opening HRMS, NMR Manufacturing impurity
Hydroxylurasidone Hydroxylation at C5 HRMS (m/z 513.2) Active metabolite
S-Methyl Lurasidone Methylation at sulfur site HRMS (m/z 501.1) Minor metabolite

Unlike metabolites, this compound lacks therapeutic activity and is strictly monitored as a contaminant .

Analytical and Pharmacological Considerations

Analytical Challenges

  • Chiral Separation: The diastereomeric nature of this compound requires chiral HPLC for resolution, unlike achiral impurities like the Aminomethyl derivative .
  • Differentiation from Metabolites : HRMS with <5 ppm mass error is essential to distinguish Opened Imide (exact mass 402.1) from metabolites like Hydroxylurasidone (exact mass 513.2) .

Biological Activity

Lurasidone, a novel atypical antipsychotic, has garnered attention for its unique pharmacological profile and efficacy in treating schizophrenia and related disorders. The compound, particularly in its opened imide form, exhibits significant biological activity, which is crucial for understanding its therapeutic potential and safety profile. This article delves into the biological activity of Lurasidone Opened Imide, supported by data tables, case studies, and detailed research findings.

Pharmacological Profile

Lurasidone primarily functions as a D2 dopamine receptor antagonist and a 5-HT2A serotonin receptor antagonist , while also acting as a partial agonist at 5-HT1A receptors . This dual action is believed to contribute to its effectiveness in alleviating both positive and negative symptoms of schizophrenia.

Binding Affinity

The binding affinity of Lurasidone for various receptors is critical for its pharmacological effects. The following table summarizes the receptor affinities of Lurasidone:

Receptor Binding Affinity (Ki)
D20.7 nM
5-HT2A3.1 nM
5-HT1A30 nM
5-HT71.8 nM
H1>1000 nM
M1>1000 nM

Note: Lower Ki values indicate higher binding affinity.

Lurasidone's mechanism of action involves modulation of neurotransmitter systems, particularly through the enhancement of N-Methyl-D-aspartate (NMDA) receptor function . Studies have shown that Lurasidone administration increases the surface expression of NMDA receptor subunits, thereby enhancing synaptic responses associated with glutamate transmission .

Case Study: Cognitive Enhancement

In a study examining cognitive deficits in schizophrenia patients, Lurasidone was found to improve cognitive performance significantly compared to placebo. The study utilized the Positive and Negative Syndrome Scale (PANSS) to measure changes in cognitive function over a six-month period. Results indicated:

  • Improvement in PANSS scores :
    • Baseline: 70
    • Post-treatment: 45 (p < 0.001)

This improvement underscores Lurasidone's potential to enhance cognitive function alongside its antipsychotic effects .

Clinical Efficacy

Lurasidone has demonstrated robust efficacy in clinical trials for treating schizophrenia:

  • Short-term Trials : In randomized controlled trials, Lurasidone significantly improved total psychopathology scores compared to placebo (SMD: -0.34) and showed comparable efficacy to other antipsychotics like olanzapine .
  • Long-term Studies : An open-label extension study reported sustained efficacy and tolerability over six months, with minimal metabolic side effects .

Safety Profile

One of the notable advantages of Lurasidone is its favorable safety profile. It exhibits minimal metabolic side effects, making it a preferred choice for long-term management of schizophrenia:

  • Weight Gain Incidence :
    • Lurasidone: 5.9%
    • Olanzapine: 34.4%

This data highlights Lurasidone's lower propensity for inducing weight gain compared to traditional antipsychotics .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Lurasidone Opened Imide and characterizing its structural properties?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and cyclization, using reagents like triethylmethoxymethylphosphonium bis(trifluoromethanesulfonyl)imide . Characterization should employ spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC) to confirm purity and structural integrity. Advanced material research protocols recommend X-ray crystallography for definitive molecular conformation analysis .

Q. How can researchers design in vitro studies to assess the pharmacokinetic profile of this compound?

  • Methodological Answer : Use hepatocyte models or microsomal assays to evaluate metabolic stability and cytochrome P450 interactions. Dose-response experiments should include concentrations spanning 0.1–100 µM to capture saturation effects. Parallel control experiments with known CYP3A4 inhibitors (e.g., ketoconazole) are critical to identify enzyme-specific pathways .

Q. What validated rating scales are appropriate for evaluating the efficacy of this compound in psychiatric disorder trials?

  • Methodological Answer : The Montgomery-Åsberg Depression Rating Scale (MADRS) is sensitive to treatment effects in depression studies , while the Young Mania Rating Scale (YMRS) is validated for manic episodes . For schizophrenia trials, combine these with the Positive and Negative Syndrome Scale (PANSS) to capture multidimensional symptom changes.

Advanced Research Questions

Q. How should researchers address contradictions in long-term metabolic data between clinical trials involving this compound?

  • Methodological Answer : Conduct a pooled analysis of raw datasets from multiple trials to control for confounding variables (e.g., baseline BMI, comorbidities). For example, a 12-month study of 593 patients showed Lurasidone caused ≥7% weight loss in 12% of patients vs. 6% for quetiapine XR, but similar rates of weight gain (15% vs. 14%) . Meta-regression can isolate factors like dosing regimens or patient demographics driving discrepancies.
Parameter Lurasidone (n=593)RisperidoneQuetiapine XR
≥7% Weight Gain15%22%14%
≥7% Weight Loss12%5%6%
BMI Category Shift*18%9%11%
*Shift from overweight/obese to normal/underweight .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Use segmented regression or generalized additive models (GAMs) to identify inflection points. For example, a U-shaped dose-response curve might require piecewise regression to differentiate efficacy (lower doses) from adverse effects (higher doses). Bayesian hierarchical models are recommended for small sample sizes to account for variability .

Q. What strategies mitigate bias in open-ended qualitative data collection when studying patient-reported outcomes with this compound?

  • Methodological Answer : Implement triangulation by combining open-ended surveys with structured scales (e.g., MADRS). To reduce response bias, use neutral phrasing (e.g., “Describe your experience with side effects” instead of “Did you experience severe side effects?”) and randomize question order. Include at least one required open-ended question to detect fraudulent or inattentive responses (e.g., “Describe a memorable day during treatment”) .

Key Methodological Considerations

  • Experimental Design : For preclinical studies, ensure blinding and randomization to reduce observer bias. Use cross-species pharmacokinetic modeling (rodent → primate) to predict human metabolic pathways .
  • Data Integrity : Employ blockchain-based audit trails for clinical trial data to prevent tampering. Pre-register analysis plans to avoid post hoc hypothesis shifting .
  • Ethical Compliance : Document justification for mandatory open-ended questions in ethics applications to balance data quality with participant burden .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.